RS-0466

描述

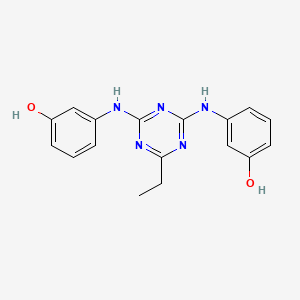

Structure

3D Structure

属性

IUPAC Name |

3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHSAZGOCOREQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431920 | |

| Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536993-37-0 | |

| Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of RS-0466: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive examination of the mechanism of action for the novel investigational compound RS-0466. This compound is a potent and selective modulator of a key cellular signaling pathway implicated in various disease states. This guide will delve into the molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. All data is presented to facilitate clear understanding and further research in the field.

Core Mechanism of Action

This compound is a highly selective antagonist of the G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. The receptor's activation is known to stimulate the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, making it a significant target for the treatment of type 2 diabetes and metabolic disorders. This compound exerts its therapeutic effect by binding to GPR119 and modulating its activity, which in turn influences glucose homeostasis.

Signaling Pathway

The canonical signaling pathway for GPR119 involves its activation by endogenous ligands, leading to the coupling of the Gαs subunit of the G protein. This initiates a cascade beginning with the activation of adenylyl cyclase, which then increases intracellular levels of cyclic AMP (cAMP). The elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). In pancreatic β-cells, this signaling cascade results in the potentiation of glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1.

Caption: GPR119 signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in various assays.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Binding Affinity (Ki) | 25 nM | Radioligand Binding Assay | HEK293 cells expressing human GPR119 | |

| IC50 | 78 nM | cAMP Accumulation Assay | CHO-K1 cells expressing human GPR119 | |

| In vivo Efficacy | 35% reduction in blood glucose excursion | Oral Glucose Tolerance Test (OGTT) in mice | C57BL/6 mice |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human GPR119 receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human GPR119 receptor.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA at pH 7.4.

-

Radioligand: [3H]-labeled standard GPR119 agonist was used as the radioligand.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound for 60 minutes at room temperature.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human GPR119 were seeded in 96-well plates and cultured overnight.

-

Assay Medium: The culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells were pre-incubated with varying concentrations of this compound for 15 minutes.

-

Agonist Stimulation: A known GPR119 agonist was added to the wells to stimulate cAMP production, and the cells were incubated for an additional 30 minutes.

-

Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

The Neuroprotective Potential of RS-0466: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-0466, chemically identified as 6-ethyl-N,N'-bis(3-hydroxyphenyl)[1][2][3]triazine-2,4-diamine, is a novel small molecule that has demonstrated significant neuroprotective properties in preclinical studies. Developed and initially investigated by Sankyo Co., Ltd., this compound has emerged as a promising candidate for therapeutic intervention in neurodegenerative conditions, particularly Alzheimer's disease. Research indicates that this compound effectively mitigates beta-amyloid (Aβ)-induced cytotoxicity and positively modulates the Akt signaling pathway, a critical cascade for neuronal survival. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key experimental findings related to this compound, intended to inform and guide further research and development efforts in the field.

Discovery and Rationale

This compound was identified through a screening of an in-house chemical library conducted by researchers at Sankyo Co., Ltd.[1]. The primary goal of the screening was to discover compounds capable of suppressing the cytotoxic effects of beta-amyloid, a peptide strongly implicated in the pathology of Alzheimer's disease[1]. The selection of this compound was based on its significant ability to inhibit Aβ-induced cell death in vitro[1].

Synthesis Pathway

While the specific, detailed experimental protocol for the synthesis of this compound has not been publicly disclosed in the reviewed literature, the general synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines typically involves a multi-step process. Based on analogous syntheses, a plausible pathway for this compound is proposed below. This would likely involve the condensation of a biguanide derivative with an appropriate ester or acyl chloride, followed by subsequent reactions to introduce the ethyl and hydroxyphenyl moieties.

A general two-step synthesis method for similar 2,4-diamino-1,3,5-triazines involves the initial synthesis of biguanide intermediates under microwave irradiation, followed by condensation to form the triazine ring[4]. Another approach involves the reaction of cyanuric chloride with resorcinol in the presence of a catalyst[5].

Logical Flow of a Potential Synthesis:

Caption: Plausible synthetic route for this compound.

Mechanism of Action: Neuroprotection via Akt Signaling

The neuroprotective effects of this compound are, at least in part, mediated by its influence on the Akt signaling pathway[1]. The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth. In the context of neurodegenerative diseases like Alzheimer's, this pathway is often impaired.

This compound has been shown to reverse the decrease in phosphorylated Akt (p-Akt) induced by beta-amyloid[1][2]. Akt is activated through phosphorylation, and its activation is critical for downstream signaling that inhibits apoptosis (programmed cell death) and promotes neuronal survival.

Signaling Pathway of this compound in Neuroprotection:

Caption: this compound modulates the Akt signaling pathway.

Key Experimental Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound against Beta-Amyloid Induced Cytotoxicity

| Cell Line | Treatment | Endpoint | Result | Reference |

| HeLa | Beta-Amyloid | Cell Viability (MTT Assay) | This compound significantly inhibits Aβ-induced cytotoxicity | [1] |

| Rat Cortical Neurons | Beta-Amyloid (1-42) + BDNF | Neuroprotection | This compound enhances the neuroprotective effect of BDNF | [2] |

Table 2: Effect of this compound on Akt Signaling

| System | Treatment | Measured Parameter | Outcome | Reference |

| HeLa Cells | Beta-Amyloid | Phosphorylated Akt (p-Akt) levels | This compound reverses the Aβ-induced decrease in p-Akt | [1] |

| Rat Cortical Neurons | Beta-Amyloid (1-42) + BDNF | BDNF-triggered Phosphorylated Akt (p-Akt) | This compound reverses the Aβ-induced decrease of BDNF-triggered p-Akt | [2] |

Table 3: Electrophysiological Effects of this compound

| System | Condition | Measured Parameter | Result | Reference |

| Rat Hippocampal Slices | Beta-Amyloid Induced Impairment | Long-Term Potentiation (LTP) | This compound reverses the Aβ-induced impairment of LTP | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.

Experimental Workflow for In Vitro Cytotoxicity Assay:

Caption: Workflow for assessing neuroprotection.

Cell Culture and Treatment

-

HeLa Cells and Primary Cortical Neurons: Cells were cultured under standard conditions. For experiments, cells were seeded in multi-well plates.

-

Treatment: Cells were exposed to beta-amyloid peptides (specifically Aβ1-42) to induce cytotoxicity. In treated groups, this compound was co-applied with the beta-amyloid. In some experiments with cortical neurons, Brain-Derived Neurotrophic Factor (BDNF) was also used[2].

Cell Viability (MTT) Assay

-

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was utilized to quantify cell viability[1].

-

Following treatment, MTT solution was added to the cells and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals were then solubilized, and the absorbance was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Phosphorylated Akt

-

To assess the levels of phosphorylated Akt, cells were lysed after treatment, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was then probed with primary antibodies specific for phosphorylated Akt and total Akt, followed by incubation with a secondary antibody.

-

The protein bands were visualized and quantified to determine the ratio of phosphorylated Akt to total Akt.

Electrophysiology (Long-Term Potentiation)

-

Rat hippocampal slices were prepared and maintained in an interface chamber.

-

Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region.

-

Long-term potentiation (LTP) was induced by high-frequency stimulation.

-

The effect of this compound was assessed on the impairment of LTP induced by the application of beta-amyloid[1].

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of therapeutics for Alzheimer's disease and potentially other neurodegenerative disorders. Its ability to counteract beta-amyloid toxicity and modulate the pro-survival Akt signaling pathway provides a strong rationale for its further investigation.

Future research should focus on:

-

Detailed Synthesis and SAR: Elucidation and optimization of the synthesis pathway for this compound and its analogs to explore structure-activity relationships (SAR).

-

In Vivo Efficacy: Evaluation of the efficacy of this compound in animal models of Alzheimer's disease to assess its effects on cognitive function and neuropathology.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies to determine the drug-like properties and safety profile of this compound.

-

Target Identification: Further studies to precisely identify the direct molecular target(s) of this compound within the Akt pathway and other relevant signaling cascades.

The data gathered to date strongly support the continued development of this compound and its derivatives as a potential novel therapeutic strategy for neurodegenerative diseases.

References

- 1. A novel compound this compound reverses beta-amyloid-induced cytotoxicity through the Akt signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine (this compound) enhances the protective effect of brain-derived neurotrophic factor on amyloid beta-induced cytotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

- 5. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

Preliminary In Vitro Studies of RS-0466: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-0466, chemically identified as 6-ethyl-N,N′-bis(3-hydroxyphenyl)[1][2]triazine-2,4-diamine, is a neuroprotective compound that has shown promise in preclinical in vitro models relevant to Alzheimer's disease.[3] The primary mechanism of action of this compound is the inhibition of β-amyloid (Aβ)-induced cytotoxicity.[3] Emerging evidence suggests that its neuroprotective effects are mediated, at least in part, through the activation of the Akt signaling pathway and the inhibition of toxic Aβ oligomer formation.[4][5] This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing the experimental protocols and summarizing the key quantitative findings.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies of this compound and a structurally related compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Endpoint | Concentration | Result | Source |

| Aβ Oligomerization | Inhibition of natural Aβ oligomer formation | 9.3 µM | Decreased levels of Aβ dimers and trimers | [5][6] |

| Cytotoxicity | Inhibition of β-amyloid-induced cytotoxicity | Not specified | Significantly inhibited | [4] |

| Akt Signaling | Reversal of Aβ-induced decrease in p-Akt | Not specified | Reversed the decrease | [4] |

| Long-Term Potentiation (LTP) | Reversal of Aβ-induced impairment | Not specified | Reversed the impairment | [4] |

Table 2: In Vitro Efficacy of a Structurally Related Triazine Compound (E2)

| Assay | Endpoint | IC50 | Source |

| Aβ42 Aggregation | Inhibition of fibril formation | ~30 µM | [7] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in the studies of this compound are provided below.

MTT Assay for Cell Viability

This assay is used to assess the ability of this compound to protect cells from Aβ-induced cytotoxicity.

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.[8]

-

Protocol:

-

Cell Plating: Plate cells (e.g., HeLa cells or primary cortical neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of this compound for a specified pre-incubation period.

-

Aβ Exposure: Add prepared Aβ oligomers or fibrils to the cell cultures and incubate for the desired duration (e.g., 24-48 hours).

-

MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow the formazan crystals to form.[8]

-

Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% SDS/50% dimethylformamide) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570-590 nm.[10]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

Western Blotting for Phosphorylated Akt (p-Akt)

This method is used to determine if this compound exerts its protective effects by modulating the Akt signaling pathway.

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to measure the levels of phosphorylated (activated) Akt.

-

Protocol:

-

Sample Preparation: Culture cells and treat them with this compound and/or Aβ as described in the MTT assay protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt or a loading control like β-actin or GAPDH.

-

Electrophysiological Measurement of Long-Term Potentiation (LTP)

This technique is used to assess the ability of this compound to rescue Aβ-induced deficits in synaptic plasticity, a cellular correlate of learning and memory.

-

Principle: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely studied in slices of the hippocampus.[12]

-

Protocol:

-

Hippocampal Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats or mice using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[12][13]

-

Slice Recovery: Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Treatment and LTP Induction: Apply Aβ oligomers to the slice to induce a deficit in LTP. After a stable baseline in the presence of Aβ, co-apply this compound. Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[14]

-

Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to measure the potentiation.

-

Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude of LTP between control, Aβ-treated, and this compound + Aβ-treated slices.

-

β-Amyloid Oligomerization Assay

This assay is used to determine the effect of this compound on the formation of soluble Aβ oligomers.

-

Principle: This assay monitors the aggregation of Aβ monomers into oligomers and fibrils. Inhibition of oligomerization can be assessed by various methods, including size exclusion chromatography (SEC) followed by Western blotting or dot blot analysis.

-

Protocol (SEC-Western Blot):

-

Aβ Preparation: Prepare Aβ monomers by dissolving synthetic Aβ peptide (e.g., Aβ1-42) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), followed by evaporation to form a film.[15]

-

Oligomerization: Reconstitute the Aβ film in a suitable buffer (e.g., F12 medium without phenol red) with or without different concentrations of this compound. Incubate at 4°C or 37°C for a specific period to allow oligomer formation.

-

Size Exclusion Chromatography (SEC): Separate the different Aβ species (monomers, dimers, trimers, etc.) based on their size by injecting the samples into an SEC column.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by Western blotting or dot blot using an Aβ-specific antibody (e.g., 6E10).[6]

-

Quantification: Quantify the amount of Aβ oligomers in the presence and absence of this compound to determine its inhibitory effect.

-

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vitro Evaluation

Caption: General experimental workflow for in vitro evaluation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. funjournal.org [funjournal.org]

- 13. Frontiers | Late-long-term potentiation magnitude, but not Aβ levels and amyloid pathology, is associated with behavioral performance in a rat knock-in model of Alzheimer disease [frontiersin.org]

- 14. Beta Amyloid-Induced Depression of Hippocampal Long-Term Potentiation Is Mediated through the Amylin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

RS-0466: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-0466, chemically identified as 6-ethyl-N,N'-bis(3-hydroxyphenyl)[1][2][3]triazine-2,4-diamine, is a novel small molecule that has garnered interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its mechanism of action and the experimental findings that underpin its neuroprotective effects.

Pharmacodynamics Profile

The primary pharmacodynamic effect of this compound lies in its ability to counteract the cytotoxic effects of beta-amyloid (Aβ) peptides, which are a hallmark of Alzheimer's disease pathology. In vitro studies have demonstrated that this compound significantly inhibits Aβ-induced cell death.[1]

Mechanism of Action

The neuroprotective effects of this compound are mediated, at least in part, through the activation of the Akt signaling pathway.[1] Akt, a serine/threonine kinase, plays a crucial role in cell survival and apoptosis. This compound has been shown to reverse the Aβ-induced decrease in phosphorylated Akt, thereby promoting cell survival.

Furthermore, this compound has been observed to enhance the neuroprotective effects of brain-derived neurotrophic factor (BDNF). It achieves this by reversing the Aβ-induced reduction of BDNF-triggered phosphorylated Akt.[1] This synergistic action with BDNF suggests a multi-faceted mechanism for its neuroprotective properties.

In Vitro Efficacy

The following table summarizes the key in vitro pharmacodynamic findings for this compound.

| Parameter | Observation | Cell Type | Reference |

| Beta-Amyloid Cytotoxicity | Significantly inhibits beta-amyloid-induced cytotoxicity. | HeLa cells | [1] |

| Akt Phosphorylation | Reverses the decrease of phosphorylated Akt induced by beta-amyloid. | Not specified | [1] |

| BDNF Synergy | Enhances the neuroprotective effect of brain-derived neurotrophic factor (BDNF). | Rat cortical neurons | [1] |

| BDNF-mediated Akt Phosphorylation | Reverses the beta-amyloid-induced decrease of BDNF-triggered phosphorylated Akt. | Rat cortical neurons | [1] |

In Vivo Efficacy

While detailed quantitative in vivo pharmacodynamic data is limited in publicly available literature, a key study has demonstrated the potential of this compound in a relevant animal model.

| Parameter | Observation | Animal Model | Reference |

| Long-Term Potentiation (LTP) | Reversed the beta-amyloid-induced impairment of LTP. | Rat hippocampal slices | [1] |

Pharmacokinetics Profile

As of the latest available information, detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been published in peer-reviewed literature. The table below reflects the current status of available information.

| PK Parameter | Value | Species | Route of Administration | Reference |

| Absorption | Data not available | - | - | - |

| Distribution | Data not available | - | - | - |

| Metabolism | Data not available | - | - | - |

| Excretion | Data not available | - | - | - |

| Half-life | Data not available | - | - | - |

| Bioavailability | Data not available | - | - | - |

Key Experimental Protocols

In Vitro Beta-Amyloid-Induced Cytotoxicity Assay

Objective: To assess the protective effect of this compound against beta-amyloid-induced cell death.

Methodology:

-

Cell Culture: HeLa cells are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Induction of Cytotoxicity: Beta-amyloid peptide (e.g., Aβ₁₋₄₂) is added to the cell cultures to induce cytotoxicity.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength to quantify the number of viable cells.

-

Data Analysis: The percentage of cell viability in the presence of this compound and beta-amyloid is compared to controls (cells treated with beta-amyloid alone and untreated cells).

Western Blot for Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Akt in the presence of beta-amyloid.

Methodology:

-

Cell Lysis: Cells, after treatment with this compound and/or beta-amyloid, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the p-Akt bands is normalized to the total Akt bands to determine the relative level of Akt phosphorylation.

Visualizations

Signaling Pathway of this compound Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for assessing the neuroprotective effect of this compound.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent based on its in vitro pharmacodynamic profile. Its ability to mitigate beta-amyloid-induced cytotoxicity through the activation of the Akt signaling pathway and in synergy with BDNF provides a strong rationale for its further development. However, the lack of publicly available in vivo pharmacokinetic data represents a critical knowledge gap. Future research should focus on characterizing the ADME properties of this compound to enable a comprehensive assessment of its therapeutic potential and to guide the design of future preclinical and clinical studies.

References

- 1. 6-Ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine (this compound) enhances the protective effect of brain-derived neurotrophic factor on amyloid beta-induced cytotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

Early Research on RS-0466 Remains Undisclosed

Comprehensive searches for early research findings on a compound designated as RS-0466 have not yielded any publicly available data. Information regarding its mechanism of action, preclinical studies, or any progression into clinical trials is currently not present in the public domain.

Efforts to gather information on this compound through targeted searches for scientific literature, clinical trial registries, and pharmaceutical development pipelines have been unsuccessful. At present, there are no disclosed details that would allow for the creation of an in-depth technical guide or whitepaper as requested.

This lack of information prevents the summary of quantitative data, the detailing of experimental protocols, and the visualization of signaling pathways or experimental workflows related to this compound.

It is possible that this compound is an internal designation for a compound in very early stages of development and has not yet been the subject of published research. Further information may become available if and when the sponsoring institution or company decides to disclose its findings.

Researchers and professionals interested in this compound are advised to monitor scientific publications and pharmaceutical news for any future announcements regarding this compound.

RS-0466 biological activity and function

An In-Depth Technical Guide to the Biological Activity and Function of RS-0466

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule that has demonstrated significant neuroprotective properties in preclinical studies, positioning it as a compound of interest for the development of therapeutics for Alzheimer's disease. This technical guide provides a comprehensive overview of the known biological activities and mechanism of action of this compound, with a focus on its effects on beta-amyloid (Aβ)-induced cytotoxicity and synaptic dysfunction. The information is compiled from the available scientific literature to aid researchers and drug development professionals in understanding the therapeutic potential of this compound.

Core Biological Activity: Neuroprotection against Beta-Amyloid Toxicity

The primary biological activity of this compound is its ability to protect neuronal cells from the cytotoxic effects of beta-amyloid, a key pathological hallmark of Alzheimer's disease.[1] In vitro studies have shown that this compound can significantly inhibit the cell death induced by Aβ.[1]

Mechanism of Action: Inhibition of Aβ Oligomerization and Activation of the Akt Signaling Pathway

The neuroprotective effects of this compound are attributed to a dual mechanism of action:

-

Inhibition of Aβ Oligomer Formation: Unlike some other anti-amyloid compounds, this compound does not inhibit the formation of Aβ fibrils. Instead, it has been shown to prevent the aggregation of Aβ into its toxic oligomeric forms. This is a critical distinction, as soluble Aβ oligomers are now widely considered to be the primary neurotoxic species in Alzheimer's disease.

-

Activation of the Akt Signaling Pathway: this compound has been demonstrated to reverse the Aβ-induced decrease in phosphorylated Akt (p-Akt).[1] The Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation.[2] By activating this pathway, this compound enhances the cellular defense mechanisms against Aβ-induced apoptosis and cytotoxicity.

Data Presentation

While the seminal study by Nakagami et al. (2002) established the biological activity of this compound, the specific quantitative data from this research is not publicly available. The following tables are structured to present the key quantitative findings that would be expected from such studies.

Table 1: In Vitro Cytoprotective Efficacy of this compound against Beta-Amyloid (Aβ)-Induced Toxicity

| This compound Concentration (µM) | Beta-Amyloid (Aβ) Concentration (µM) | Cell Line | Assay | Cell Viability (% of Control) | Statistical Significance (p-value) |

| Data not available | Data not available | HeLa | MTT | Data not available | Data not available |

| Data not available | Data not available | SH-SY5Y | MTT | Data not available | Data not available |

Table 2: Effect of this compound on Akt Phosphorylation in the Presence of Beta-Amyloid (Aβ)

| This compound Concentration (µM) | Beta-Amyloid (Aβ) Concentration (µM) | Cell Line | Time Point | Relative p-Akt/Total Akt Levels | Statistical Significance (p-value) |

| Data not available | Data not available | HeLa | Data not available | Data not available | Data not available |

Table 3: Rescue of Beta-Amyloid (Aβ)-Induced Long-Term Potentiation (LTP) Impairment by this compound

| Treatment Group | Aβ Concentration (µM) | This compound Concentration (µM) | LTP Magnitude (% of Baseline) | Statistical Significance (p-value) vs. Aβ alone |

| Control | 0 | 0 | Data not available | N/A |

| Aβ alone | Data not available | 0 | Data not available | N/A |

| Aβ + this compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the study of this compound. Note that the specific parameters used in the original research by Nakagami et al. (2002) are not available in the public domain.

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

96-well plates

-

Beta-amyloid (Aβ) peptide (prepared as oligomers)

-

This compound

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., HeLa or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Prepare various concentrations of this compound in cell culture medium.

-

Prepare the desired concentration of Aβ oligomers in cell culture medium.

-

Aspirate the old medium from the cells.

-

Add the medium containing Aβ oligomers with or without different concentrations of this compound to the respective wells. Include control wells with medium alone and medium with Aβ alone.

-

Incubate the plate for the desired treatment period (e.g., 24-48 hours).

-

-

MTT Addition:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Western Blot for Akt Phosphorylation

This protocol is used to determine the levels of phosphorylated Akt (p-Akt) relative to total Akt.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with Aβ and/or this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total Akt to normalize the p-Akt levels.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Akt to total Akt.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol describes the method for assessing synaptic plasticity in response to Aβ and this compound.

Materials:

-

Adult rats

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue chopper

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

High-frequency stimulation (HFS) protocol generator

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Treatment and LTP Induction:

-

Perfuse the slice with aCSF containing Aβ oligomers with or without this compound for a defined period.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).

-

-

Post-HFS Recording:

-

Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation of synaptic responses.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Normalize the post-HFS fEPSP slopes to the pre-HFS baseline to quantify the magnitude of LTP.

-

Compare the LTP magnitude between different treatment groups.

-

Mandatory Visualizations

Signaling Pathway of this compound Neuroprotection

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow for Assessing this compound Cytoprotection

Caption: Workflow for evaluating this compound's cytoprotective effects.

Logical Relationship of this compound's Dual Mechanism

Caption: Dual mechanism of action of this compound.

References

- 1. A novel compound this compound reverses beta-amyloid-induced cytotoxicity through the Akt signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Akt activation and experimental pharmacological inhibition on responses to neoadjuvant chemoradiotherapy in rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: RS-0466 for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RS-0466 is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. These application notes provide detailed protocols for characterizing the in vitro effects of this compound on cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h treatment |

| MCF-7 | Breast Cancer | 15 |

| PC-3 | Prostate Cancer | 50 |

| A549 | Lung Cancer | 120 |

| U-87 MG | Glioblastoma | 35 |

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | 55.2 | 30.1 | 14.7 |

| This compound (15 nM) | 75.8 | 15.3 | 8.9 |

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (48h treatment)

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| Vehicle (DMSO) | 3.1 | 1.5 |

| This compound (15 nM) | 25.4 | 10.2 |

Mandatory Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for this compound Characterization.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into appropriate culture vessels for subculturing or downstream experiments.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed and treat cells as described for Western blotting.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed and treat cells as described for Western blotting.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Application Notes and Protocols for the Use of RS-0466 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-0466, chemically identified as 6-ethyl-N,N'-bis(3-hydroxyphenyl)[1][2][3]triazine-2,4-diamine, is a novel neuroprotective compound.[4][5][6] In vitro studies have demonstrated its capacity to inhibit beta-amyloid (Aβ)-induced cytotoxicity.[4][5][7] The primary mechanism of action for this compound is believed to be through the activation of the Akt signaling pathway, which plays a crucial role in cell survival and neuroprotection.[8] Furthermore, this compound has been shown to enhance the neuroprotective effects of brain-derived neurotrophic factor (BDNF) against Aβ-induced toxicity in cortical neurons.[5]

While the in vitro efficacy of this compound is established, comprehensive in vivo studies in animal models are not yet widely published. These application notes provide a recommended framework and detailed protocols for the investigation of this compound in animal models of neurodegenerative diseases, particularly Alzheimer's disease. The following information is based on the known in vitro data for this compound, protocols for structurally similar triazine derivatives, and established best practices for testing novel neuroprotective compounds in animal models.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Observation | Cell Type | Reference |

| Cytotoxicity | Significantly inhibits beta-amyloid-induced cytotoxicity | HeLa cells, rat cortical neurons | [5][8] |

| Akt Phosphorylation | Reverses the beta-amyloid-induced decrease of phosphorylated Akt | HeLa cells, rat cortical neurons | [5][8] |

| Long-Term Potentiation | Reverses beta-amyloid-induced impairment of LTP | Rat hippocampal slices | [8] |

| BDNF Enhancement | Enhances the neuroprotective effect of brain-derived neurotrophic factor | Rat cortical neurons | [5] |

Reference In Vivo Data for Other Triazine Derivatives in Alzheimer's Disease Models

| Compound | Animal Model | Administration Route | Dosage | Observed Effects | Reference |

| C16H12Cl2N3S | Streptozotocin (STZ)-induced AD rat model | Intracerebroventricular (i.c.v.) | 5, 10, and 15 µM | Improved spatial learning, increased CA1 pyramidal layer thickness | [2][3][9] |

| TRZ-15 & TRZ-20 | Scopolamine-induced amnesic mice & Aβ1-42-induced AD rat model | Not specified in abstract | Not specified in abstract | Improved cognitive ability, decreased Aβ1-42 burden | [1] |

Experimental Protocols

Animal Model Selection

The choice of animal model is critical for evaluating the therapeutic potential of this compound. Recommended models for Alzheimer's disease include:

-

Transgenic Mouse Models:

-

5xFAD: These mice express five familial Alzheimer's disease mutations and exhibit an aggressive and early onset of amyloid pathology and cognitive deficits.[10]

-

Tg2576: This model overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent amyloid plaques and cognitive impairment.[10]

-

-

Chemically-Induced Rodent Models:

-

Streptozotocin (STZ)-induced model: Intracerebroventricular injection of STZ in rats or mice induces a state of neuroinflammation, oxidative stress, and cognitive decline that mimics aspects of sporadic Alzheimer's disease. This model has been successfully used for other triazine derivatives.[2][3][8]

-

Beta-amyloid (Aβ) infusion model: Direct infusion of Aβ oligomers or fibrils into the brain can model the acute toxic effects of amyloid.

-

This compound Preparation and Administration

-

Preparation: this compound is a solid powder.[6] For in vivo administration, it should be dissolved in a biocompatible vehicle. A common approach is to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with sterile saline or phosphate-buffered saline (PBS). It is crucial to establish the maximum tolerated concentration of DMSO in the final injection volume, which is typically below 10%. A vehicle control group (receiving the DMSO/saline solution without this compound) must be included in all experiments.

-

Administration Routes:

-

Intracerebroventricular (i.c.v.) Injection: This route delivers the compound directly to the central nervous system, bypassing the blood-brain barrier. It is a suitable initial approach for proof-of-concept studies, as demonstrated with a similar triazine derivative.[2][3] This procedure requires stereotaxic surgery and anesthesia.

-

Intraperitoneal (i.p.) Injection: A common systemic administration route for initial in vivo testing of novel compounds.

-

Oral Gavage (p.o.): This route is preferred for compounds with good oral bioavailability and for modeling clinical administration in humans.

-

Intravenous (i.v.) Injection: Provides rapid and complete bioavailability.

-

Dosage and Treatment Regimen

A dose-response study is essential to determine the optimal therapeutic dose of this compound. Based on the in vitro effective concentrations and the in vivo data from other triazine derivatives, a starting dosage range for i.c.v. administration could be in the micromolar range (e.g., 1-20 µM). For systemic administration (i.p. or p.o.), initial dose-finding studies might explore a range from 1 to 50 mg/kg body weight.

The treatment regimen (e.g., single dose vs. chronic daily dosing) will depend on the chosen animal model and the study's objectives (e.g., prophylactic vs. therapeutic effects).

Experimental Workflow

A typical experimental workflow for evaluating this compound in an Alzheimer's disease mouse model would involve the following steps:

-

Animal Acclimatization and Baseline Assessment: Animals should be acclimatized to the facility for at least one week before the start of the experiment. Baseline cognitive function can be assessed using behavioral tests.

-

Induction of Pathology (if applicable): For chemically-induced models, this would be the stage for STZ injection or Aβ infusion.

-

This compound Administration: Animals are randomly assigned to treatment groups (vehicle control, this compound low dose, this compound medium dose, this compound high dose). The compound is administered according to the chosen route and regimen.

-

Behavioral Testing: A battery of behavioral tests should be performed to assess cognitive function. These may include:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term spatial working memory.

-

Novel Object Recognition: To test recognition memory.

-

-

Euthanasia and Tissue Collection: Following the final behavioral tests, animals are euthanized, and brain tissue is collected. Brains can be either flash-frozen for biochemical analysis or fixed for histological examination.[11]

-

Biochemical and Histological Analysis:

-

Western Blotting: To measure levels of phosphorylated Akt, total Akt, Aβ plaques, and other relevant markers in brain homogenates.

-

ELISA: To quantify Aβ levels.

-

Immunohistochemistry/Immunofluorescence: To visualize Aβ plaques, neuroinflammation (e.g., microglia and astrocyte activation), and neuronal survival in brain sections.[11]

-

Visualizations

References

- 1. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acta.tums.ac.ir [acta.tums.ac.ir]

- 3. P59: Triazine Improved Hippocampal Injuries in Animal Model of Alzheimer’s Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-Ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine (this compound) enhances the protective effect of brain-derived neurotrophic factor on amyloid beta-induced cytotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 536993-37-0|this compound|6-Ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine|-范德生物科技公司 [bio-fount.com]

- 7. Certain Inhibitors of Synthetic Amyloid β-Peptide (Aβ) Fibrillogenesis Block Oligomerization of Natural Aβ and Thereby Rescue Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shefayekhatam.ir [shefayekhatam.ir]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for RS-0466 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available data on the research compound RS-0466, with a focus on its application in in vitro studies investigating beta-amyloid-induced cytotoxicity. The information is derived from published research and is intended to guide the design of future experiments.

Mechanism of Action

This compound is a novel neuroprotective compound, identified as 6-ethyl-N,N'-bis(3-hydroxyphenyl)[1][2][3]triazine-2,4-diamine.[1] It has been shown to significantly inhibit the cytotoxic effects of beta-amyloid.[1] The protective mechanism of this compound is, at least in part, mediated by the activation of the Akt signaling pathway.[1] Beta-amyloid has been observed to decrease the levels of phosphorylated Akt, a key protein in cell survival pathways, and this compound has been found to reverse this effect.[1]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound in counteracting beta-amyloid-induced cytotoxicity. Beta-amyloid is known to inhibit the PI3K/Akt signaling pathway, leading to apoptosis. This compound is shown to activate this pathway, thereby promoting cell survival.

References

Application Notes and Protocols for the Analytical Detection of RS-0466

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of the hypothetical small molecule, RS-0466, in various sample matrices. The methodologies described herein are based on established principles of analytical chemistry and can be adapted for similar small molecules in a drug development setting.

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic effects. Accurate and precise quantification of this compound in biological and environmental samples is crucial for pharmacokinetic studies, efficacy evaluation, and safety assessment. This document outlines recommended analytical methods, including sample preparation and analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Analytical Methods

A combination of HPLC with MS detection is the recommended primary method for the analysis of this compound in complex matrices such as blood, plasma, urine, and tissue homogenates. This approach offers high sensitivity and selectivity, which are essential for detecting low concentrations of the analyte.

Alternative and complementary techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives of this compound.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A cost-effective method for samples with higher concentrations of this compound and minimal matrix interference.[1]

-

Thin-Layer Chromatography (TLC): Can be used for rapid screening and qualitative analysis.[1]

A summary of quantitative data for a typical HPLC-MS/MS method for this compound is presented in Table 1.

Table 1: Summary of Quantitative Data for HPLC-MS/MS Analysis of this compound

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect | Minimal |

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound in biological samples.

Solid-phase extraction is a robust method for extracting and concentrating this compound from complex biological matrices, removing proteins and other interfering substances.

Materials:

-

SPE Cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Internal Standard (IS) solution (a structurally similar compound to this compound)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen biological samples (e.g., plasma, urine) to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Spike 500 µL of the sample with the internal standard solution.

-

Acidify the sample by adding 50 µL of 2% formic acid in water.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

-

Elution:

-

Elute this compound and the internal standard with 1 mL of acetonitrile.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see HPLC-MS/MS conditions).

-

Vortex and transfer to an autosampler vial for analysis.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

This compound: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2

-

Internal Standard: [M+H]⁺ > fragment ion

-

Diagrams

Caption: Experimental workflow for the analysis of this compound.

This diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a therapeutic effect.

Caption: Hypothetical signaling pathway activated by this compound.

Data Analysis and Quality Control

-

Calibration Curve: A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix. The curve should be linear over the expected concentration range of the samples.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method.

-

Internal Standard: The response of the internal standard should be monitored to assess the consistency of the extraction process and instrument performance.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the reliable quantification of this compound in various biological samples. Adherence to these guidelines will ensure high-quality data for critical decision-making in the drug development process. These methods can be adapted and validated for specific research needs and sample types.

References

Application Notes and Protocols for RS-0466 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-0466 has been identified as a molecule of interest with potential therapeutic applications, notably in the context of neurodegenerative diseases. Preliminary research suggests that this compound may exert its effects through the activation of the Akt signaling pathway and potentially as an agonist for the orphan G-protein coupled receptor 52 (GPR52). GPR52 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This makes this compound and its analogs prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these pathways.

These application notes provide a detailed protocol for a robust HTS assay to identify and characterize GPR52 agonists, using this compound as a reference compound. The described AlphaScreen-based cAMP assay is a sensitive, homogeneous, and scalable method suitable for screening large compound libraries.

Signaling Pathway of GPR52 Activation

The proposed primary mechanism of action for GPR52 agonists involves the classical Gs-coupled signaling cascade. Upon agonist binding, GPR52 undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, mediating various cellular responses.

High-Throughput Screening Experimental Protocol: AlphaScreen cAMP Assay

This protocol outlines a method for quantifying cAMP levels in cells expressing GPR52 in a 384-well plate format, suitable for HTS. The AlphaScreen technology is a bead-based, no-wash immunoassay. In this competitive assay, endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated cAMP, bringing the donor and acceptor beads into proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. A higher intracellular cAMP concentration leads to a decrease in the AlphaScreen signal.

Materials and Reagents

-

HEK293 cells stably expressing human GPR52 (or other suitable host cells)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Forskolin (positive control)

-

This compound (reference compound)

-

Test compounds library

-

AlphaScreen cAMP Assay Kit (containing Acceptor beads, Donor beads, biotinylated cAMP, and lysis buffer)

-

White, opaque 384-well microplates

-

Multichannel pipettes and automated liquid handling systems

-

Plate reader capable of AlphaScreen detection

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Culture GPR52-expressing HEK293 cells to approximately 80-90% confluency.

-

Trypsinize and resuspend the cells in a fresh culture medium.

-

Seed the cells into white, opaque 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compounds, this compound (reference agonist), and forskolin (positive control) in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). The final concentration of DMSO should be kept below 0.5%.

-

Carefully remove the culture medium from the cell plates.

-

Add 10 µL of stimulation buffer containing the PDE inhibitor to each well.

-

Add 10 µL of the diluted compounds, this compound, forskolin, or vehicle (DMSO) to the respective wells.

-

-

Cell Stimulation:

-

Incubate the plates for 30 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Prepare the AlphaScreen detection mixture according to the manufacturer's instructions, containing the anti-cAMP Acceptor beads, biotinylated cAMP, and Streptavidin-Donor beads in lysis buffer.

-

Add 20 µL of the detection mixture to each well.

-

Seal the plates and incubate for 1-3 hours at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plates on a plate reader equipped for AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis

-

The raw AlphaScreen counts are inversely proportional to the intracellular cAMP concentration.

-

Normalize the data using the following controls:

-

0% activation (basal): Wells with cells and vehicle (DMSO).

-

100% activation: Wells with cells and a high concentration of forskolin (e.g., 100 µM).

-

-

Calculate the percent activation for each test compound concentration.

-

Plot the percent activation against the logarithm of the compound concentration to generate dose-response curves.

-

Fit the curves using a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Data Presentation: HTS Results for GPR52 Agonists

The following table summarizes hypothetical data from a high-throughput screen for GPR52 agonists, with this compound as the reference compound.

| Compound ID | EC50 (nM) | Emax (% of Forskolin) | Hill Slope |

| This compound | 15.2 | 95.3 | 1.1 |

| HTS-001 | 35.8 | 92.1 | 1.0 |

| HTS-002 | >10,000 | Not determined | Not determined |

| HTS-003 | 8.9 | 98.7 | 1.2 |

| HTS-004 | 120.5 | 75.4 | 0.9 |

| HTS-005 | 2.1 | 102.5 | 1.3 |

| Forskolin | 550.0 | 100.0 | 1.0 |

Table 1: Summary of HTS Data for GPR52 Agonists. The table presents the potency (EC50) and efficacy (Emax) of hypothetical hit compounds compared to the reference compound this compound and the positive control forskolin.

Conclusion

The provided application notes and protocol describe a comprehensive framework for utilizing this compound in a high-throughput screening campaign to identify novel GPR52 agonists. The detailed AlphaScreen cAMP assay protocol, combined with the structured data presentation and visual workflows, offers a practical guide for researchers in drug discovery. The identification of potent and efficacious GPR52 agonists, such as the hypothetical HTS-003 and HTS-005, from such a screen could provide valuable starting points for the development of new therapeutics for a range of neurological and psychiatric disorders.

Application Notes and Protocols: Synergistic Neuroprotective Effects of RS-0466 in Combination with Brain-Derived Neurotrophic Factor (BDNF)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the synergistic neuroprotective effects of RS-0466 in combination with Brain-Derived Neurotrophic Factor (BDNF). The information is based on preclinical findings demonstrating the potential of this combination in models of Alzheimer's disease-related neurotoxicity.

Introduction

This compound, chemically identified as 6-ethyl-N,N′-bis(3-hydroxyphenyl)[1][2][3]triazine-2,4-diamine, is a novel compound that has been shown to exhibit neuroprotective properties.[1][4] Research indicates that this compound can mitigate β-amyloid-induced cytotoxicity.[1][4] Notably, studies have revealed a synergistic enhancement of neuroprotection when this compound is co-administered with Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth.[1] This combination has been observed to amplify the activation of the Akt signaling pathway, a critical cascade for cell survival and function.[1][4]

These protocols are intended to guide researchers in the design and execution of experiments to further explore and validate the therapeutic potential of the this compound and BDNF combination.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the combined effect of this compound and BDNF on neuronal cell viability in the presence of Amyloid β (1-42)-induced toxicity.

| Treatment Group | Concentration of this compound | Concentration of BDNF | Cell Viability (% of Control) |

| Control (no Aβ) | - | - | 100% |

| Amyloid β (1-42) | - | - | ~50% |